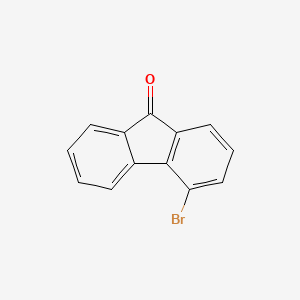

4-Bromo-9h-fluoren-9-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 81339. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromofluoren-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYZCXNQMZOYHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(C2=O)C=CC=C3Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20292283 | |

| Record name | 4-bromo-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4269-17-4 | |

| Record name | 4269-17-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81339 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-bromo-9h-fluoren-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20292283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-9H-fluoren-9-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Fluorenone Scaffolds in Organic Chemistry

The fluorenone scaffold, a tricyclic aromatic ketone, is a cornerstone in the architecture of numerous organic molecules. sci-hub.seresearchgate.net Its rigid, planar, and electron-deficient nature, coupled with a π-conjugated system, bestows upon it unique photochemical and physicochemical properties. sci-hub.seresearchgate.netwiley.com These characteristics make fluorenone and its derivatives highly sought-after building blocks in various scientific domains. sci-hub.seresearchgate.net

In the realm of materials science, fluorenone scaffolds are integral to the development of advanced organic materials. sci-hub.se Their tunable optoelectronic properties have led to their incorporation into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). sci-hub.se The ability to modify the fluorenone core allows for the fine-tuning of emission colors, leading to the creation of materials that emit blue, green, and red light. entrepreneur-cn.com Furthermore, their inherent thermal and chemical stability contributes to the durability and performance of these electronic devices. wiley.com

Beyond materials, the fluorenone framework is a recurring motif in a multitude of biologically active compounds. sci-hub.se Researchers have successfully synthesized fluorenone derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. sci-hub.seresearchgate.net This versatility underscores the profound importance of the fluorenone scaffold as a privileged structure in medicinal chemistry and drug discovery. entrepreneur-cn.com

Overview of Brominated Fluorenones As Research Targets

The introduction of a bromine atom onto the fluorenone scaffold, creating brominated fluorenones, significantly expands the synthetic utility and application scope of this class of compounds. Bromine, as a functional group, serves as a versatile handle for a variety of chemical transformations. researchgate.net This allows for the downstream modification of the fluorenone core, enabling the synthesis of more complex and functionally diverse molecules. researchgate.net

Brominated fluorenones are key intermediates in the synthesis of a wide array of organic materials and pharmaceutical agents. tandfonline.com The presence of the bromo group facilitates cross-coupling reactions, such as the Suzuki and Heck reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. This capability is crucial for building the intricate molecular architectures required for advanced materials and potent pharmaceuticals.

The regiochemistry of bromination on the fluorenone ring is a critical aspect of their synthesis. Direct electrophilic bromination of 9-fluorenone (B1672902) can be challenging and often leads to a mixture of isomers. tandfonline.com For instance, the bromination of 9-fluorenone can yield a mixture of 2-bromofluorenone and 2,7-dibromofluorenone. tandfonline.com Consequently, researchers have developed various synthetic strategies to achieve regioselective bromination, ensuring the precise placement of the bromine atom for targeted applications. tandfonline.com These methods often involve multi-step syntheses, such as the oxidation of substituted fluorenes or the intramolecular Friedel–Crafts acylation of biphenyls, to achieve the desired regiochemically pure bromofluorenone. tandfonline.com

Historical Context of 4 Bromo 9h Fluoren 9 One Research

Classical Approaches to Fluorenone Core Synthesis

The foundational fluorenone structure can be assembled through several established synthetic routes, primarily involving intramolecular cyclizations or direct oxidation of the corresponding fluorene (B118485).

Intramolecular Friedel-Crafts-Type Acylation Strategies

A prominent method for constructing the tricyclic fluorenone core is through intramolecular Friedel-Crafts acylation. This reaction typically involves the cyclization of a biphenyl-2-carboxylic acid derivative. The process is catalyzed by a Lewis acid, such as aluminum chloride, or a strong protic acid like polyphosphoric acid (PPA). masterorganicchemistry.comoclc.org The reaction proceeds by activation of the carboxylic acid (or its corresponding acyl chloride) by the Lewis acid, followed by an electrophilic attack of the resulting acylium ion onto the adjacent aromatic ring, leading to the formation of the five-membered ketone ring characteristic of the fluorenone scaffold. masterorganicchemistry.comoclc.org The efficiency of the cyclization can be influenced by the nature and position of substituents on the biphenyl (B1667301) precursor. researchgate.net For instance, the Friedel-Crafts acetylation of 9H-fluorene itself can lead to a mixture of 2-acetyl- and 4-acetyl-9H-fluorene, demonstrating the influence of reaction conditions on isomer distribution. researchgate.net

Another approach involves the intramolecular cyclobenzylation of biphenyls using reagents like dichloromethyl methyl ether and titanium tetrachloride, which offers a convenient route to fluorene derivatives that can then be oxidized to fluorenones. rsc.org

Oxidative Pathways to Fluorenones

The direct oxidation of 9H-fluorene to 9-fluorenone (B1672902) is a common and straightforward method for synthesizing the fluorenone core. nih.govnih.gov Various oxidizing agents can be employed for this transformation. For example, oxidation in liquid cultures of the fungus Phanerochaete chrysosporium metabolizes fluorene to 9-fluorenone. nih.gov In vitro, this oxidation can be achieved using manganese peroxidase in the presence of manganese(II) and unsaturated fatty acids. nih.gov The mechanism is believed to involve the abstraction of a benzylic hydrogen rather than electron abstraction. nih.gov Chemical oxidation methods are also widely used, providing a more direct laboratory-scale synthesis.

Regioselective Bromination Techniques for Fluorenones

Once the fluorenone core is obtained, the next critical step in the synthesis of this compound is the regioselective introduction of a bromine atom at the C4 position. This is typically achieved through electrophilic aromatic substitution.

Electrophilic Aromatic Bromination Protocols

Electrophilic aromatic bromination is a fundamental method for preparing aryl bromides. nih.gov For fluorenone, direct bromination with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), can be used. pressbooks.publibretexts.org The catalyst polarizes the bromine molecule, increasing its electrophilicity and facilitating the attack on the aromatic ring. pressbooks.publibretexts.orgyoutube.com The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion. libretexts.org The regioselectivity of the bromination is influenced by the electronic properties of the fluorenone system. The electron-withdrawing nature of the carbonyl group directs incoming electrophiles to specific positions on the aromatic rings. While this method is effective, it can sometimes lead to a mixture of isomers, requiring purification to isolate the desired 4-bromo product. acs.org

N-Bromosuccinimide (NBS) Mediated Bromination

N-Bromosuccinimide (NBS) is a versatile and widely used reagent for bromination due to its milder and more selective nature compared to molecular bromine. wikipedia.orgorganic-chemistry.org NBS can be used for both radical and electrophilic brominations. wikipedia.org For the regioselective bromination of aromatic compounds, NBS is often used in conjunction with a protic or Lewis acid catalyst. nih.govresearchgate.net The reaction of NBS with activated aromatic substrates in solvents like acetonitrile (B52724) or dimethylformamide (DMF) can provide high yields of monobrominated products. nih.govacs.org For instance, the bromination of activated aromatic compounds with NBS in tetrabutylammonium (B224687) bromide has been shown to be highly regioselective. organic-chemistry.org The use of NBS can offer better control over the reaction and minimize the formation of polybrominated byproducts. nih.govnih.gov In some cases, the reaction can be initiated by light or a radical initiator for benzylic brominations, though for aromatic substitution, an electrophilic pathway is typically favored. wikipedia.orgyoutube.com

Advanced Catalytic Synthesis of Functionalized Fluorenones

Modern synthetic chemistry has introduced advanced catalytic methods for the one-pot synthesis of functionalized fluorenones, which can be adapted to produce bromo-substituted analogues. These methods often utilize transition metal catalysts, such as palladium, to facilitate cascade reactions that build the fluorenone skeleton and introduce functional groups in a single process.

One such approach involves a palladacycle-catalyzed sequential reaction of 2-bromobenzaldehydes with arylboronic acids. organic-chemistry.orgnih.gov This method combines an addition reaction, cyclization via C-H activation, and an oxidation step in a one-pot synthesis to yield a variety of substituted fluorenones. organic-chemistry.orgnih.gov The versatility of this method allows for the use of a broad range of substrates, including those with electron-donating or electron-withdrawing groups. organic-chemistry.org

Another advanced strategy is the palladium-catalyzed carbonylative C-C bond formation, which constructs fluoren-9-ones from commercially available aryl halides and arylboronic acids under a carbon monoxide atmosphere. organic-chemistry.org This process demonstrates good functional group compatibility and provides good yields of the desired products. organic-chemistry.org Furthermore, palladium-catalyzed cyclocarbonylation of o-halobiaryls is an effective route to various substituted fluoren-9-ones. organic-chemistry.org These catalytic methods offer efficient and atom-economical alternatives to classical multi-step syntheses.

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed annulation reactions have emerged as a powerful tool for the synthesis of fluoren-9-ones. These reactions offer a direct and efficient route to this important carbocyclic ring system by creating two new carbon-carbon bonds in a single step.

One notable method involves the palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes. This approach provides an efficient synthesis of substituted fluoren-9-ones from readily available starting materials. nih.gov The reaction is tolerant of various functional groups, including multiple halogens on the benzaldehyde (B42025) starting material. nih.gov For instance, the reaction of 5-bromo-2-iodobenzaldehyde (B52014) with an aryne precursor in the presence of a palladium catalyst can selectively yield 2-bromofluoren-9-one. nih.gov This methodology avoids the use of harsh oxidizing agents and strong mineral acids, which are often required in traditional fluorenone syntheses. nih.gov

The general procedure involves reacting a 2-iodoarenecarboxaldehyde with a 2-(trimethylsilyl)aryl triflate (as an aryne precursor) in the presence of a palladium catalyst like Pd(dba)₂, a phosphine (B1218219) ligand such as P(o-tolyl)₃, and a fluoride (B91410) source like CsF in a mixed solvent system of toluene (B28343) and acetonitrile at elevated temperatures. nih.gov

Table 1: Examples of Palladium-Catalyzed Annulation for Fluorenone Synthesis nih.gov

| 2-Haloarenecarboxaldehyde | Aryne Precursor | Product | Yield (%) |

| 2-Iodobenzaldehyde | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Fluoren-9-one | Good |

| 2-Bromobenzaldehyde | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Fluoren-9-one | Good (longer reaction time) |

| 5-Bromo-2-iodobenzaldehyde | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 2-Bromofluoren-9-one | - |

Data sourced from a study on the palladium-catalyzed annulation of arynes by 2-haloarenecarboxaldehydes. nih.gov

Another variation of palladium-catalyzed annulation involves the reaction of o-halobiaryls with carbon monoxide (cyclocarbonylation) to produce a range of substituted fluoren-9-ones in very high yields. organic-chemistry.org This method is also applicable to the synthesis of polycyclic and heterocyclic fluorenones. organic-chemistry.org

Suzuki Coupling in Fluorenone Synthesis

The Suzuki-Miyaura coupling, a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, is a versatile and widely used method in organic synthesis. wikipedia.org While not a direct method for forming the fluorenone ring system in one step, it is instrumental in the synthesis of substituted fluorenones by creating key carbon-carbon bonds.

This reaction is particularly useful for introducing aryl or other organic groups onto a pre-existing fluorenone skeleton that has been functionalized with a halide or a triflate group. For example, the bis(triflate) of 1,4-dihydroxy-9H-fluoren-9-one can undergo regioselective Suzuki-Miyaura cross-coupling reactions to produce 1,4-diaryl-9H-fluoren-9-ones. researchgate.net The reaction exhibits excellent site selectivity, with the first coupling event occurring preferentially at the 1-position due to electronic factors. researchgate.net

The general mechanism of the Suzuki coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the organohalide to form a palladium(II) complex. libretexts.org

Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex, with the assistance of a base. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. libretexts.org

The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and selectivity of the Suzuki coupling. youtube.com

Green Chemistry Perspectives in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly synthetic methods. This "green chemistry" approach aims to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Aqueous Medium Reactions

The use of water as a solvent in organic synthesis is a key aspect of green chemistry. Organoboranes, which are key reagents in Suzuki couplings, can be water-soluble, allowing these reactions to be performed in aqueous or heterogeneous aqueous conditions. This reduces the reliance on volatile and often toxic organic solvents. libretexts.org

Aerobic Oxidation Strategies for 9-Fluorenones

A significant advancement in the green synthesis of 9-fluorenones is the use of aerobic oxidation, employing molecular oxygen from the air as the primary oxidant. nih.gov This method is a sustainable alternative to traditional oxidation reactions that often use stoichiometric amounts of hazardous and waste-generating oxidants like chromium trioxide. researchgate.net

Several catalytic systems have been developed to facilitate the aerobic oxidation of 9H-fluorenes to 9-fluorenones. One highly efficient method utilizes a graphene-supported potassium hydroxide (B78521) (KOH) composite as a catalyst in N,N-dimethylformamide (DMF) at room temperature. nih.govresearchgate.net This protocol offers high yields and purity, simple work-up procedures, and the ability to recycle and reuse both the solvent and the catalyst. nih.govresearchgate.net A scaled-up study of this method has demonstrated its cost-effectiveness and potential for industrial application. nih.govresearchgate.net

Another green approach involves the aerobic oxidation of 9H-fluorenes in the presence of KOH in tetrahydrofuran (B95107) (THF) under ambient conditions. researchgate.netrsc.org This method can produce 9-fluorenones substituted with various groups, including halogens, in high yields and purity. rsc.org

Table 2: Comparison of Aerobic Oxidation Methods for 9-Fluorenone Synthesis

| Catalyst/Base | Solvent | Conditions | Advantages |

| Graphene-supported KOH | N,N-Dimethylformamide (DMF) | Room Temperature | High yield, high purity, simple work-up, recyclable catalyst and solvent. nih.govresearchgate.net |

| Potassium Hydroxide (KOH) | Tetrahydrofuran (THF) | Ambient Conditions | High yield, high purity, mild conditions. researchgate.netrsc.org |

These aerobic oxidation strategies represent a significant step towards more sustainable and environmentally responsible methods for the synthesis of this compound and other fluorenone derivatives.

Electrophilic and Nucleophilic Substitution Reactions at the Fluorenone Core

The reactivity of the fluorenone core towards substitution reactions is heavily influenced by the electronic effects of the carbonyl group. The ketone group is strongly deactivating, withdrawing electron density from the aromatic rings and making them less susceptible to electrophilic aromatic substitution. Conversely, this electron-withdrawing nature, combined with the polarization of the C-Br bond, renders the aromatic system susceptible to nucleophilic aromatic substitution (NAS).

While specific studies on this compound are not prevalent, the general reactivity pattern of similar compounds suggests that nucleophiles can attack the carbon atom bearing the bromine atom. The reaction would proceed via a Meisenheimer complex, a resonance-stabilized intermediate, with the negative charge delocalized by the carbonyl group. The bromine atom serves as a good leaving group, facilitating the substitution. Potential nucleophiles for such reactions include alkoxides, amines, and thiolates, which would lead to the corresponding ether, amine, or thioether products.

Oxidative and Reductive Transformations

The primary site for oxidative and reductive transformations on this compound is the carbonyl group at the C9 position.

Reductive Transformations: The ketone functionality is readily reduced to a secondary alcohol, yielding 4-bromo-9H-fluoren-9-ol. This transformation can be achieved using a variety of common reducing agents. A standard laboratory procedure for the reduction of the parent compound, 9-fluorenone, utilizes sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the final alcohol product. It is expected that this compound would react analogously, as the bromo-substituent is unlikely to interfere with this transformation under mild reducing conditions.

Table 1: Representative Reduction of Fluorenone

| Starting Material | Reagent | Product |

| 9-Fluorenone | Sodium borohydride (NaBH₄) | 9H-Fluoren-9-ol |

This table illustrates the reduction of the parent compound, a reaction directly analogous to that expected for the 4-bromo derivative.

Oxidative Transformations: The fluorenone core is generally resistant to further oxidation under standard conditions. In fact, fluorenones themselves are often synthesized by the oxidation of the corresponding fluorene compounds. researchgate.net Methods employing air oxidation in the presence of a base like potassium hydroxide (KOH) have proven effective for converting various substituted 9H-fluorenes into their respective 9-fluorenones. researchgate.net The stability of the fluorenone unit, including halogenated derivatives, under these oxidative conditions indicates that the this compound scaffold is robust and not easily susceptible to oxidative degradation. researchgate.net

Photochemical Reactivity and Excited State Dynamics

The photochemical properties of fluorenone and its derivatives have been a subject of interest due to their applications in photocatalysis and materials science.

Upon absorption of light, typically in the UV-A or blue region of the spectrum, 9-fluorenone can be promoted to an excited singlet state, which then efficiently undergoes intersystem crossing to a long-lived triplet state. This triplet state is a key reactive intermediate. While specific photocatalytic studies on this compound are limited, the parent 9-fluorenone is known to act as an electron-shuttle photocatalyst. For instance, it has been used in visible-light-induced reactions, such as the enantioselective acylation and alkylation of aldimines, where it facilitates radical addition pathways.

The presence of the heavy bromine atom in this compound is expected to enhance the rate of intersystem crossing (the "heavy-atom effect"), potentially increasing the quantum yield of triplet state formation. This could make it an even more efficient photosensitizer than the parent fluorenone. However, the C-Br bond itself can be photolabile, potentially leading to dehalogenation or other light-induced transformations as a competing process.

The key photo-generated intermediate for fluorenones is the triplet excited state. This triplet species can participate in chemical reactions in several ways:

Energy Transfer: The triplet fluorenone can transfer its energy to another molecule with a lower triplet energy, a process known as photosensitization.

Hydrogen Abstraction: The oxygen atom of the triplet ketone, having radical character, can abstract a hydrogen atom from a suitable donor molecule (like a solvent or other substrate), generating a ketyl radical and a substrate-derived radical.

Electron Transfer: The excited state can act as either an electron acceptor or donor, depending on the reaction partner, leading to the formation of radical ions.

For this compound, another potential photochemical pathway involves the cleavage of the carbon-bromine bond. Aryl halides can undergo homolytic cleavage upon UV irradiation to form an aryl radical and a bromine radical. This process could compete with the other photochemical pathways of the fluorenone core and would lead to different sets of products, such as debrominated or solvent-adduct species.

Transition Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety at the C4 position makes this compound an excellent substrate for a wide range of transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a prominent example. youtube.comnih.gov

In a typical Suzuki-Miyaura reaction, this compound would be reacted with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium(0) catalyst and a base. The catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide. This step is facilitated by the base.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst.

This methodology allows for the introduction of a diverse array of substituents at the 4-position of the fluorenone core.

Table 2: Potential Suzuki-Miyaura Coupling Partners for this compound

| Coupling Partner (R-B(OH)₂) | Resulting Product Structure | Product Class |

| Phenylboronic acid | 4-Phenyl-9H-fluoren-9-one | Biaryl Ketone |

| Vinylboronic acid | 4-Vinyl-9H-fluoren-9-one | Alkenyl-Aryl Ketone |

| Methylboronic acid | 4-Methyl-9H-fluoren-9-one | Alkylated Aryl Ketone |

| 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)-9H-fluoren-9-one | Heteroaryl-Aryl Ketone |

Other important cross-coupling reactions applicable to this compound include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), Buchwald-Hartwig amination (coupling with amines), and various cyanation reactions.

Acid-Catalyzed Reactions and Mechanistic Pathways

The carbonyl group of this compound can be activated by protonation under acidic conditions, transforming the neutral ketone into a highly electrophilic species. This activation enables reactions with weak nucleophiles.

A notable example of this reactivity is the one-pot synthesis of spiro[fluorene-9,9′-xanthene] (SFX) derivatives. acs.org In this reaction, a fluorenone is condensed with two equivalents of a phenol (B47542) in the presence of an acid catalyst. The proposed mechanism for this transformation begins with the protonation of the carbonyl oxygen of the fluorenone. acs.org This greatly increases the electrophilicity of the C9 carbon, which then undergoes an electrophilic aromatic substitution reaction with a molecule of phenol. Following the elimination of water to form a new carbocation intermediate, a second, intramolecular electrophilic substitution occurs with the other phenol unit, leading to cyclization and the formation of the spiro-xanthene core. acs.org

While this reaction has been demonstrated with other fluorenone derivatives, the same mechanistic pathway is applicable to this compound. The reaction with phenol, for instance, would be expected to produce a bromo-substituted SFX derivative. This acid-catalyzed condensation provides an efficient route to complex, three-dimensional molecular architectures from simple precursors.

Derivatization and Functionalization Strategies of 4 Bromo 9h Fluoren 9 One

Synthesis of Substituted Fluorenones from 4-Bromo-9H-fluoren-9-one

The bromine atom on the this compound ring is a key handle for introducing a range of substituents, enabling the synthesis of a diverse library of fluorenone derivatives.

The introduction of nitro groups onto the this compound scaffold can be achieved through electrophilic aromatic nitration. The reaction of bromofluorenones with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) in water provides a pathway to bromonitrofluorenones. researchgate.net By controlling the reaction conditions, such as the concentration of the acids and the temperature, it is possible to direct the nitration to specific positions on the aromatic rings. For instance, the nitration of 2-bromofluorenone under specific conditions yields well-defined nitration products in good yields. researchgate.net While the specific nitration of this compound is not detailed in the provided reference, the general methodology for bromofluorenones suggests that a similar approach would be effective. The electron-withdrawing nature of the bromo and carbonyl substituents will influence the regioselectivity of the nitration, directing the incoming nitro group to specific positions on the fluorenone core.

The bromine atom at the 4-position of this compound serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling various alkylation and arylation strategies. These methods are fundamental in constructing more complex fluorenone-based architectures.

Table 1: Palladium-Catalyzed Arylation Strategies for Aryl Halides

| Reaction Name | Coupling Partners | Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl halide and an organoboron compound | Palladium catalyst and a base | Tolerant of a wide range of functional groups. |

| Heck Reaction | Aryl halide and an alkene | Palladium catalyst and a base | Forms a new carbon-carbon bond at an sp² carbon. |

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds between an aryl halide and an organoboron compound, such as a boronic acid or ester. This reaction is catalyzed by a palladium complex in the presence of a base. The versatility of the Suzuki reaction allows for the introduction of a wide array of aryl and heteroaryl groups at the 4-position of the fluorenone core.

The Heck reaction provides a method for the arylation of alkenes. In this palladium-catalyzed process, an aryl halide, such as this compound, reacts with an alkene to form a substituted alkene. This strategy can be employed to introduce vinyl-type substituents onto the fluorenone scaffold.

These palladium-catalyzed methods offer a broad scope for the synthesis of substituted fluorenones from this compound, with good functional group tolerance and generally high yields. organic-chemistry.org

Spiro-Fused Fluorene (B118485) Derivatives from this compound Precursors

Spiro-fused fluorene derivatives are a class of compounds with unique three-dimensional structures and interesting photophysical properties. This compound can serve as a key building block in the synthesis of these complex molecules. A notable example is the synthesis of spiro[fluorene-9,9′-xanthene] (SFX) derivatives. 20.210.105researchgate.net

An efficient one-pot synthesis of SFX derivatives involves the reaction of a fluorenone with a phenol (B47542) derivative in the presence of an acid catalyst, such as methanesulfonic acid (MeSO₃H). 20.210.105nih.gov This reaction proceeds through a thermodynamically controlled cyclization. While the direct use of this compound in this one-pot synthesis is not explicitly detailed in the provided references, the general applicability of this method to substituted fluorenones suggests its feasibility. The presence of the bromo substituent could potentially influence the electronic properties of the fluorenone and the reactivity of the carbonyl group, thereby affecting the reaction conditions and yield. The resulting bromo-substituted SFX could then be further functionalized using the bromine atom as a handle for cross-coupling reactions.

Table 2: Synthesis of Spiro[fluorene-9,9′-xanthene] (SFX)

| Reactants | Catalyst | Reaction Type | Key Feature |

|---|

Fluorene-based Quaternary Ammonium Salts and Their Chemical Utility

Fluorene-based quaternary ammonium salts (QAS) are of interest due to their potential biological activities, including antimicrobial properties. nih.govnih.gov The synthesis of such compounds from this compound typically involves a two-step process: introduction of an amino group followed by quaternization.

The initial step involves the conversion of the bromo group to an amino group. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.orglibretexts.orgacsgcipr.orgnih.gov This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a base. By employing this method, this compound can be reacted with a suitable amine source to yield the corresponding 4-amino-9H-fluoren-9-one derivative.

Once the amino group is installed, the second step is quaternization . This is typically achieved by reacting the amino-fluorenone derivative with an alkyl halide (e.g., methyl iodide) or a dialkyl sulfate. This reaction introduces an additional alkyl group onto the nitrogen atom, resulting in a positively charged quaternary ammonium cation. The properties and utility of the resulting QAS can be tuned by varying the nature of the alkyl groups introduced during the quaternization step.

Development of Hybrid Fluorenone and Heterocyclic Core Structures

The integration of a fluorenone core with various heterocyclic systems can lead to hybrid molecules with novel electronic and photophysical properties. This compound is a valuable starting material for the construction of such hybrid structures, with the bromine atom serving as a key point for annulation or coupling reactions.

One approach to synthesizing fluorenone-fused heterocycles is through palladium-catalyzed cyclization reactions. For example, the palladium-catalyzed cyclocarbonylation of o-halobiaryls is a known method for synthesizing fluorenones and can be extended to create fluorenones containing fused heterocyclic rings such as indoles, pyrroles, and thiophenes. acs.org

Another strategy involves the synthesis of hybrid molecules where a heterocyclic ring is attached to the fluorenone core. For instance, fluorene-triazole hybrids have been designed and synthesized. ijprs.com The synthesis of fluorenyl-hydrazonothiazole derivatives has also been reported, starting from fluorenone. mdpi.com These examples demonstrate the versatility of the fluorenone scaffold in creating diverse hybrid structures with potential applications in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Characterization of 4 Bromo 9h Fluoren 9 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic compounds, including 4-Bromo-9H-fluoren-9-one and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, enabling the confirmation of molecular structures.

In the ¹H NMR spectrum of the parent compound, 9-fluorenone (B1672902), specific chemical shifts are observed for the aromatic protons. The protons are typically found in the range of 7.2 to 7.7 ppm. For instance, in a deuterated chloroform (CDCl₃) solvent, the proton signals for 9-fluorenone appear at approximately 7.27, 7.47, 7.48, and 7.64 ppm. chemicalbook.com

The introduction of a bromine atom at the C4 position in this compound significantly influences the chemical shifts of the neighboring protons due to its electron-withdrawing nature and anisotropic effects. This substitution leads to a downfield shift for protons in proximity to the bromine atom. The analysis of these shifts, along with the coupling patterns (spin-spin splitting), allows for the unambiguous assignment of each proton in the molecule.

For derivatives of this compound, such as O-aryl-carbamoyl-oximino-fluorenes, NMR spectroscopy is essential to confirm the successful synthesis and to determine the structure of the new compounds. nih.gov Both ¹H and ¹³C NMR are employed to characterize the intermediates and final products, with the spectral data providing conclusive evidence of the molecular framework. nih.gov

Interactive Data Table: ¹H NMR Chemical Shifts (ppm) for 9-Fluorenone

| Proton Assignment | Chemical Shift (ppm) in CDCl₃ |

| H-4, H-5 | 7.64 |

| H-2, H-7 | 7.48 |

| H-3, H-6 | 7.47 |

| H-1, H-8 | 7.27 |

Note: The assignments for 9-fluorenone are based on typical aromatic proton shifts and may vary slightly depending on the specific literature source and experimental conditions.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and formula of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₁₃H₇BrO, the expected monoisotopic mass is approximately 257.968 g/mol . nih.gov

When a molecule is introduced into the mass spectrometer, it is ionized, often by electron impact (EI), to form a molecular ion (M⁺). chemguide.co.uk This molecular ion can then undergo fragmentation, breaking into smaller, characteristic charged fragments. The pattern of these fragments provides a "fingerprint" that can be used to identify the compound and deduce its structure. chemguide.co.uk

For this compound, the mass spectrum would show a prominent molecular ion peak. Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M⁺ and M⁺+2) with a roughly 1:1 intensity ratio. This isotopic signature is a key indicator for the presence of a single bromine atom in the molecule.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts of the molecule, such as [M+H]⁺ and [M+Na]⁺. uni.lu

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| Adduct | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 258.97530 | 150.5 |

| [M+Na]⁺ | 280.95724 | 164.8 |

| [M-H]⁻ | 256.96074 | 159.4 |

| [M]⁺ | 257.96747 | 170.5 |

Data sourced from predicted values. uni.lu

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Analysis

X-ray diffraction (XRD) on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the material's properties.

The crystal structure of the parent 9-fluorenone has been determined to be monoclinic. semanticscholar.org For derivatives of this compound, XRD would reveal the precise position of the bromine atom and any distortions in the fluorenone skeleton caused by its presence. Furthermore, analysis of the crystal packing can elucidate intermolecular interactions such as halogen bonding, π-π stacking, and C-H···O hydrogen bonds, which govern the supramolecular architecture.

Ultraviolet-Visible (UV-Vis) and Infrared (IR) Spectroscopy for Electronic and Vibrational Characterization

Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are essential tools for characterizing the electronic and vibrational properties of molecules, respectively.

UV-Vis Spectroscopy: This technique probes the electronic transitions within a molecule by measuring its absorbance of UV or visible light. The fluorenone core is a highly conjugated system, which gives rise to characteristic absorption bands. arborpharmchem.com The position and intensity of these bands are sensitive to the presence of substituents. The bromine atom in this compound, being an auxochrome, can cause a shift in the absorption maxima (λ_max) compared to the unsubstituted 9-fluorenone. These electronic properties are crucial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPV). arborpharmchem.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The IR spectrum of this compound would be dominated by a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically found in the region of 1700-1720 cm⁻¹ for fluorenones. The spectrum also displays characteristic peaks for the aromatic C-H and C=C stretching and bending vibrations. The C-Br stretching vibration would appear at lower frequencies. IR spectroscopy is a valuable tool for confirming the presence of the carbonyl functional group and for studying the effects of substitution on the vibrational modes of the fluorenone skeleton. nih.gov

Interactive Data Table: Key Spectroscopic Data for Fluorenone Derivatives

| Spectroscopic Technique | Key Feature | Typical Range/Value |

| UV-Vis Spectroscopy | π-π* transitions | Dependent on solvent and substitution |

| IR Spectroscopy | C=O stretch | ~1710 cm⁻¹ |

| IR Spectroscopy | Aromatic C=C stretch | ~1600 cm⁻¹ |

| IR Spectroscopy | Aromatic C-H stretch | ~3050 cm⁻¹ |

Computational Chemistry and Theoretical Studies on 4 Bromo 9h Fluoren 9 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

For related fluorenone derivatives, Density Functional Theory (DFT) is a commonly used method to investigate electronic properties. nih.gov DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for predicting a molecule's reactivity and its potential in electronic applications. mdpi.com For instance, studies on halogen-substituted fluorene (B118485) (a related but distinct compound lacking the ketone group) have shown that the presence of halogen atoms can decrease the HOMO-LUMO energy gap, suggesting increased reactivity. worldscientific.comworldscientific.com Theoretical calculations on 9-fluorenone (B1672902) hydrazone have been performed using the B3LYP/6-311++G(d,p) level of theory to analyze its structural and electronic properties. researchgate.net However, specific HOMO-LUMO values and reactivity descriptors for 4-Bromo-9H-fluoren-9-one are not available in the published research.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are utilized to understand the conformational flexibility and intermolecular interactions of molecules over time. While the fluorenone core is largely rigid, the substituent at the 4-position could influence crystal packing and intermolecular interactions. For example, crystal structure analysis of some fluorene derivatives reveals specific intermolecular contacts like hydrogen bonding and C-H---π interactions that dictate their supramolecular assembly. nih.gov Without specific studies on this compound, it is not possible to provide data on its conformational preferences or the dynamics of its interactions with other molecules or surfaces.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is instrumental in mapping the pathways of chemical reactions, identifying transition states, and calculating activation energies. For example, the mechanism of dibenzofuran (B1670420) formation from 9-fluorenone has been studied using molecular orbital theory calculations, detailing the energetics of the reaction pathway. mdpi.com Such studies provide a framework for how the reactivity of the fluorenone core can be computationally investigated. The bromine substituent at the 4-position would undoubtedly influence the electron distribution and steric environment of the fluorenone system, thereby affecting its reaction mechanisms. However, dedicated computational studies elucidating specific reaction mechanisms involving this compound have not been reported.

Applications of 4 Bromo 9h Fluoren 9 One in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaic Cells (OPVs)

In the realm of OPVs, 4-Bromo-9H-fluoren-9-one shows potential for use in the active or charge transfer layers. arborpharmchem.com Its inherent light absorption and charge transfer characteristics can contribute to improved photoelectric conversion efficiency by enhancing the absorption and utilization of solar energy. arborpharmchem.com Fluorene (B118485) and fluorenone derivatives are recognized for their good thermal stability and suitable electrochemical properties, which allow for effective electron transport from the absorber layers in photovoltaic devices. nih.gov

Table 1: Properties and Applications of this compound in Optoelectronics

| Property | Relevance to OLEDs | Relevance to OPVs |

|---|---|---|

| Highly Conjugated System | Promotes efficient charge transfer, leading to higher luminescence and stability. arborpharmchem.com | Enhances light absorption and facilitates charge separation and transport. arborpharmchem.com |

| Electron-Withdrawing Nature | Can be used to tune the energy levels of emissive materials for desired colors. | Acts as an electron-accepting moiety in donor-acceptor systems for efficient charge generation. |

| Functional Bromine Atom | Allows for further chemical modifications to create tailored materials with enhanced properties. innospk.com | Enables the synthesis of novel polymers and small molecules for active layers. |

| Good Thermal Stability | Contributes to the longevity and operational stability of OLED devices. nih.gov | Ensures the durability of OPV cells under thermal stress. nih.gov |

Synthesis of Novel Polymeric Materials with Tunable Properties

This compound is a versatile building block for the synthesis of novel polymeric materials with tunable properties. The bromine atom on the fluorenone core provides a reactive site for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a common method for synthesizing polyfluorenes and fluorene-based copolymers. nih.govacs.org These polymers are widely studied for their exceptional optoelectronic properties. nih.gov

By incorporating the this compound moiety into a polymer backbone, researchers can precisely tune the resulting material's electronic and optical properties. For instance, the electron-deficient nature of the fluorenone unit can be balanced with electron-donating co-monomers to create polymers with specific energy levels and charge transport characteristics, which are crucial for applications in OLEDs and other electronic devices. nih.gov The ability to modify the chemical structure allows for the creation of materials with tailored solubility, film-forming properties, and luminescence. nih.gov

Photoactive Materials and Photocatalysis Research

The fluorenone scaffold, including this compound, is of significant interest in the field of photoactive materials and photocatalysis. researchgate.net 9-fluorenone (B1672902) itself can act as a photocatalyst in various organic transformations, such as [2+2] photocycloaddition reactions. researchgate.net The introduction of a bromine atom can further modify the photophysical and electrochemical properties of the molecule, potentially enhancing its catalytic activity.

In photoredox catalysis, fluorenone derivatives can be used to generate reactive radical species under mild conditions. researchgate.net This enables the development of new synthetic methodologies. The merger of transition metal catalysis with photocatalysis, known as metallaphotocatalysis, has emerged as a powerful tool, and fluorenone-based compounds can play a role in this area by modulating the oxidation state of transition metal complexes or through energy transfer processes. researchgate.net Research into heterogeneous photocatalysts has shown that fluorenone-based systems can exhibit good performance in activating molecular oxygen and can be reused multiple times without significant loss of activity. researchgate.net

Development of Fluorenone-based Liquid Crystals

The rigid and planar structure of the fluorenone core makes it a suitable building block for the design of liquid crystalline materials. tandfonline.com The incorporation of fluorenone units into calamitic (rod-like) and discotic (disc-like) liquid crystals is well-established. tandfonline.com These materials can exhibit a variety of mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid.

This compound can serve as a precursor for the synthesis of more complex fluorenone-based liquid crystals. The bromine atom allows for the attachment of long alkyl or alkoxy chains, which are essential for inducing liquid crystalline behavior. tandfonline.com Furthermore, the electron-poor nature of the fluorenone unit has been utilized to stabilize mesophases in donor-acceptor complexes with electron-rich molecules. tandfonline.com The unique optical and electronic properties of fluorenone-based liquid crystals make them promising candidates for applications in displays, sensors, and other advanced optical devices. Research has also explored the synthesis of twisted and conjugated 9,9'-bifluorenylidene derivatives from fluorenone precursors, which form hexagonal columnar liquid crystalline mesophases. acs.org

Exploration of Biological Activities and Medicinal Chemistry Applications of Fluorenone Analogs

Anticancer and Antitumor Potential of Fluorenone Derivatives

Fluorenone derivatives have demonstrated significant promise as anticancer and antitumor agents, exhibiting various mechanisms of action against cancer cells. Research has shown that these compounds can inhibit tumor growth, induce apoptosis, and overcome drug resistance.

One notable area of investigation is the development of fluorenone analogs as DNA topoisomerase I inhibitors. A series of 2,7-diamidofluorenones were synthesized and evaluated for their antiproliferative activity. Several of these compounds exhibited potent antitumor activities in the submicromolar range. Specifically, one derivative demonstrated the ability to attenuate topoisomerase I-mediated DNA relaxation at low micromolar concentrations, highlighting the potential of fluorenones to be developed into effective anticancer drugs.

Furthermore, O-aryl-carbamoyl-oxymino-fluorene derivatives have been identified as having the potential to inhibit the proliferation of tumoral cells. The cytotoxic effects of these compounds are linked to the induction of apoptosis through the dissipation of the mitochondrial membrane and the stimulation of reactive oxygen species production within tumor cells.

The well-known fluorenone derivative, tilorone, has also been investigated for its anticancer properties. Studies have shown that when combined with DL-alpha-difluoromethylornithine (DFMO), tilorone can potentiate antitumor and antimetastatic activities. In a study on Lewis lung carcinoma, the combination of DFMO and tilorone resulted in a 78% inhibition of tumor growth and a 99.5% inhibition of metastases, with 87% of the animals being free of any metastases. This synergistic effect suggests a promising avenue for combination therapies in cancer treatment.

Table 1: Anticancer and Antitumor Activity of Selected Fluorenone Derivatives

| Compound/Derivative Class | Cancer Model | Key Findings |

|---|---|---|

| 2,7-diamidofluorenones | Human cancer cell lines | Exhibited antitumor activities in the submicromolar range; inhibited DNA topoisomerase I. |

| O-aryl-carbamoyl-oxymino-fluorene derivatives | Tumoral cell lines | Inhibited cell proliferation through apoptosis induction. |

| Tilorone (in combination with DFMO) | B16 melanoma and Lewis lung carcinoma | Potentiated antitumor and antimetastatic activities of DFMO. |

Antimicrobial and Antiviral Investigations

The fluorenone scaffold has proven to be a versatile template for the development of novel antimicrobial and antiviral agents. Numerous derivatives have demonstrated broad-spectrum activity against a range of pathogens, including bacteria, fungi, and viruses.

Fluorene (B118485) derivatives have shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as yeasts. Some of these compounds have even outperformed standard antibiotics in in vitro tests. For instance, certain fluorene-based compounds have exhibited notable activity against mycobacteria, including drug-resistant strains of Mycobacterium tuberculosis. The antimicrobial efficacy of these derivatives is often influenced by the nature of the substituents on the fluorenone core. For example, the presence of electron-withdrawing groups like chlorine has been shown to enhance activity against Staphylococcus aureus, while the addition of a methyl group can increase antifungal activity against Candida albicans.

In the realm of antiviral research, tilorone, a 2,7-bis(2-diethylaminoethoxy)fluoren-9-one, stands out as a broad-spectrum antiviral agent. It has demonstrated activity against a variety of viruses, including SARS-CoV-2, Ebola virus, and Marburg virus. The antiviral mechanism of tilorone and its derivatives is an active area of research, with some studies suggesting inhibition of viral proteases. For example, certain 9-fluorenone-based sulfonamides have been identified as potential dual or selective inhibitors of SARS-CoV-2 main protease (Mpro) and papain-like protease (PLpro). Additionally, amino acid derivatives bearing a fluorene substituent have been shown to inhibit the replication of murine leukemia viruses, suggesting a different mode of action compared to tilorone.

Table 2: Antimicrobial and Antiviral Spectrum of Fluorenone Derivatives

| Derivative Class/Compound | Pathogen(s) | Observed Effect |

|---|---|---|

| Various fluorene derivatives | Gram-positive and Gram-negative bacteria, yeasts | Broad-spectrum antimicrobial activity. |

| O-aryl-carbamoyl-oxymino-fluorene derivatives | Staphylococcus aureus, Candida albicans | Antibacterial and antifungal activity. |

| Tilorone | SARS-CoV-2, Ebola virus, Marburg virus | Broad-spectrum antiviral activity. |

| 9-fluorenone-based sulfonamides | SARS-CoV-2 | Inhibition of viral proteases (Mpro and PLpro). |

| Amino acid derivatives with fluorene substituent | Friend and Moloney murine leukemia viruses | Inhibition of viral replication. |

Neuromodulatory Effects and Receptor Interactions

Fluorenone derivatives have also been explored for their potential to interact with the central nervous system, showing promise as neuromodulatory agents. Their ability to bind to specific receptors suggests their potential application in the imaging and treatment of neurological disorders.

A significant area of research has been the development of 9-fluorenone (B1672902) derivatives as ligands for α7-nicotinic acetylcholine receptors (α7-nAChRs). A series of radioiodinated 9H-fluoren-9-one substituents have been synthesized and evaluated for their potential in imaging cerebral α7-nAChRs using techniques like SPECT/CT. These studies have identified derivatives with high binding affinity and selectivity for these receptors. Molecular modeling studies have provided insights into the binding mechanism, suggesting that hydrogen bonds and π-π stacking interactions between the fluorenone derivatives and key amino acid residues of the α7-nAChR are crucial for their affinity.

In addition to their interaction with nicotinic acetylcholine receptors, fluorenone derivatives have also been reported to have a higher affinity for the dopamine D3 receptor compared to other dopamine receptor subtypes. This selectivity suggests that fluorenone-based compounds could be developed as potential therapeutic agents for conditions where modulation of the D3 receptor is beneficial.

Table 3: Receptor Interactions of Fluorenone Derivatives

| Derivative Class | Target Receptor | Key Findings |

|---|---|---|

| Radioiodinated 9H-fluoren-9-one substituents | α7-nicotinic acetylcholine receptors (α7-nAChRs) | High binding affinity and selectivity, potential for in vivo imaging. |

| Fluorenone derivatives | Dopamine receptors | Higher binding affinity for the D3 receptor subtype. |

Role as Biochemical Reagents in Life Science Research

Beyond their direct therapeutic applications, fluorenone derivatives serve as valuable biochemical reagents in life science research. Their unique photophysical properties, particularly their fluorescence, make them suitable for the development of probes and sensors for studying biological processes at the molecular level.

Fluorenone-based compounds have been successfully developed as fluorescent probes for cellular imaging. For instance, a series of diphenylamine-fluorenone derivatives have been synthesized and utilized as two-photon fluorescent probes for staining specific organelles within neuroblastoma cells. By modifying the diphenylamine moieties on the fluorenone core, researchers have been able to create probes that selectively target and visualize lysosomes and mitochondria in living cells. These probes exhibit desirable characteristics such as high biocompatibility, long-term retention, low cytotoxicity, and good fluorescence quantum yield, making them powerful tools for studying the dynamics of these organelles in various biological contexts.

Furthermore, the fluorenone scaffold has been employed in the design of chemosensors for the detection of specific ions. Fluorenone Schiff base derivatives have been developed as selective and sensitive fluorescent and colorimetric sensors for iodide ions. These sensors exhibit a fluorescence enhancement response upon binding to iodide, allowing for its detection at nanomolar concentrations. The ability to detect iodide in cellular environments has been demonstrated in HeLa cells, showcasing the practical application of these fluorenone-based sensors in biological research. The development of such probes and sensors highlights the utility of the fluorenone structure as a versatile platform for creating sophisticated tools for biochemical and cell biology research.

Table 4: Applications of Fluorenone Derivatives as Biochemical Reagents

| Application | Derivative Class | Target/Analyte | Key Features |

|---|---|---|---|

| Fluorescent Probes | Diphenylamine-fluorenone derivatives | Lysosomes and mitochondria in living cells | Two-photon excitation, high biocompatibility, organelle-specific staining. |

| Chemosensors | Fluorenone Schiff base derivatives | Iodide ions (I⁻) | Selective and sensitive detection, fluorescence enhancement, application in cellular imaging. |

Environmental Fate and Sustainable Chemistry Aspects of Fluorenones

Photodegradation Studies of Fluorenones in Environmental Systems

The environmental persistence of fluorenones is significantly influenced by their susceptibility to photodegradation, the process by which light energy drives chemical breakdown. Studies on the photolysis of fluorene (B118485), the parent compound of fluorenones, reveal that it can be photo-oxidized to 9-fluorenone (B1672902) in the presence of a sensitizer and aerial oxygen semanticscholar.orggranthaalayahpublication.orgresearchgate.net. The solvent medium plays a crucial role in the photodegradation pathway. For instance, the photolysis of fluorene in benzene and acetone yields 9-fluorenone, while no reaction is observed in acetonitrile (B52724) semanticscholar.orggranthaalayahpublication.orgresearchgate.net.

Once formed, 9-fluorenone itself is subject to further photodegradation. In a study conducted in acetonitrile, 9-fluorenone underwent photoreduction through hydrogen abstraction from the solvent, leading to the formation of fluoren-9-ol and succinonitrile semanticscholar.orggranthaalayahpublication.orgresearchgate.net. The intensity of the light source was found to directly correlate with the rate of this photoreaction and the yield of the products semanticscholar.orggranthaalayahpublication.org.

In aqueous environments, the photodegradation of fluorene has been shown to produce a variety of photoproducts, including 9-fluorenone, as well as hydroxylated derivatives nih.gov. This highlights the role of photo-oxidation in the transformation of fluorene in natural water systems. While specific photodegradation studies on 4-bromo-9h-fluoren-9-one are not extensively documented, the presence of the bromine atom is expected to influence its photochemical behavior. Halogenated organic compounds can undergo photolysis through the cleavage of the carbon-halogen bond nih.gov. It is plausible that this compound could undergo dehalogenation upon exposure to UV light, a common degradation pathway for brominated aromatic compounds.

Beyond photochemical degradation, the biodegradation of fluorene also contributes to its environmental fate, with 9-fluorenone being a key intermediate in several microbial degradation pathways researchgate.netcdnsciencepub.comnih.govnih.govchemicalpapers.comresearchgate.net. Various bacterial strains have been identified that can metabolize fluorene, initially oxidizing it to 9-fluorenol, which is then converted to 9-fluorenone cdnsciencepub.comnih.gov. Subsequently, the 9-fluorenone is further degraded through ring cleavage and mineralization cdnsciencepub.comnih.gov. The accumulation of 9-fluorenone can sometimes inhibit the further degradation of fluorene, indicating the complexity of the biodegradation process in mixed microbial communities cdnsciencepub.com.

The following table summarizes the key findings from studies on the degradation of fluorene and 9-fluorenone.

| Compound | Degradation Process | Conditions | Key Products | Reference |

| Fluorene | Photodegradation | UV light, Benzophenone (sensitizer), Benzene/Acetone | 9-Fluorenone | semanticscholar.orggranthaalayahpublication.orgresearchgate.net |

| 9-Fluorenone | Photodegradation | UV light, Acetonitrile | Fluoren-9-ol, Succinonitrile | semanticscholar.orggranthaalayahpublication.orgresearchgate.net |

| Fluorene | Aqueous Photodegradation | UV-vis irradiation, Water | 9-Fluorenone, Hydroxy derivatives | nih.gov |

| Fluorene | Biodegradation | Pseudomonas sp. strain F274 | 9-Fluorenol, 9-Fluorenone, Phthalic acid | nih.gov |

| Fluorene | Biodegradation | Arthrobacter sp. strain F101 | 9-Fluorenol, 9-Fluorenone, 4-Hydroxy-9-fluorenone | researchgate.netnih.gov |

Eco-Friendly Synthesis and Waste Minimization in Fluorenone Production

The principles of green chemistry are increasingly being applied to the synthesis of fluorenones to develop more sustainable and environmentally benign production methods. A key focus is the replacement of hazardous reagents and the minimization of waste.

A significant advancement in the eco-friendly synthesis of fluorenones is the use of aerobic oxidation of 9H-fluorenes. A highly efficient method has been developed for the synthesis of 9-fluorenones, including those with halogen substituents, using air as the oxidant in the presence of potassium hydroxide (B78521) (KOH) in tetrahydrofuran (B95107) (THF) rsc.orgrsc.orgresearchgate.netsemanticscholar.org. This process is advantageous as it utilizes a cheap and environmentally friendly oxidant (air) and an inexpensive base as a catalyst rsc.org. The reaction proceeds under mild conditions with high yields and purity, and the solvent and catalyst can be recycled and reused, further enhancing its green credentials rsc.org.

The following table provides examples of the aerobic oxidation of various substituted 9H-fluorenes to their corresponding 9-fluorenones, demonstrating the versatility of this green synthetic method.

| Substituted 9H-Fluorene | Product (Substituted 9-Fluorenone) | Yield (%) |

| 2-Nitro-9H-fluorene | 2-Nitro-9-fluorenone | 95 |

| 2-Bromo-9H-fluorene | 2-Bromo-9-fluorenone | 94 |

| 2-Methyl-9H-fluorene | 2-Methyl-9-fluorenone | 93 |

| 9H-Fluorene | 9-Fluorenone | 92 |

Another approach to sustainable fluorenone production involves the use of phase transfer catalysis in an energy-saving and environmentally friendly process. A patented method describes the preparation of 9-fluorenone from fluorene using an alkali as a catalyst, an organic solvent containing an aromatic ring and water as the solvent, and a crown ether as a phase transfer agent wipo.int. This method boasts a high conversion rate of fluorene and high selectivity for fluorenone. A key feature of this process is the direct recycling of the filtrate containing the solvent, alkali, crown ether, and unreacted starting materials, which significantly minimizes waste wipo.int.

In addition to developing greener synthetic routes, waste minimization in fluorenone production can also be addressed by considering the principles of atom economy wordpress.comntnu.noacs.org. Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Synthetic methods with high atom economy are inherently more sustainable as they generate less waste. For example, addition reactions have 100% atom economy, while substitution and elimination reactions generate byproducts and have lower atom economy. The aerobic oxidation of 9H-fluorenes to 9-fluorenones, where the only byproduct is water, is an example of a reaction with high atom economy.

Modern synthetic methods for fluorenones, such as palladium-catalyzed carbonylative cross-coupling reactions, can also be evaluated from a green chemistry perspective organic-chemistry.org. While these methods can be highly efficient and selective, the use of expensive and potentially toxic heavy metal catalysts necessitates their efficient recovery and recycling to be considered truly sustainable. The development of heterogeneous catalysts or methods for catalyst immobilization can address this challenge.

By embracing green chemistry principles, the chemical industry can move towards more sustainable and environmentally responsible methods for the production of this compound and other fluorenone derivatives.

Future Research Directions and Emerging Trends in 4 Bromo 9h Fluoren 9 One Chemistry

Integration with Advanced Catalytic Systems for Enhanced Selectivity and Yield

The future of synthesizing novel 4-Bromo-9H-fluoren-9-one derivatives lies in the integration of advanced catalytic systems. These modern techniques are pivotal for achieving higher selectivity, increasing reaction yields, and promoting more environmentally benign chemical processes.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have already been instrumental in the derivatization of halogenated fluorenones. thieme-connect.denobelprize.org Future research will likely focus on employing next-generation palladium catalysts with sophisticated ligand designs. These advanced catalysts are expected to offer superior control over regioselectivity and stereoselectivity, which is crucial when constructing complex, three-dimensional molecules. The goal is to develop catalytic systems that can efficiently couple this compound with a wider array of boronic acids or other organometallic reagents under milder conditions, thereby expanding the accessible chemical space.

Another promising frontier is the application of C-H activation strategies. nih.gov This approach allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. By designing catalytic systems that can selectively activate specific C-H bonds on the this compound scaffold or its derivatives, chemists can introduce new functional groups with high precision and atom economy. This bypasses the need for pre-functionalized starting materials, streamlining synthetic routes and reducing waste.

Furthermore, the field of photocatalysis is set to revolutionize the synthesis of this compound derivatives. nih.govresearchgate.netresearchgate.net Visible-light-mediated reactions, often employing metal-free organic photosensitizers like 9-fluorenone (B1672902) itself, offer a green and powerful tool for forging new chemical bonds. nih.govresearchgate.netresearchgate.net Research in this area will likely explore novel photocatalytic cycles to introduce a diverse range of functionalities onto the fluorenone core, taking advantage of the unique reactivity of photo-excited states.

| Catalytic System | Potential Application with this compound | Expected Advantages |

| Advanced Palladium Catalysts | Suzuki-Miyaura, Buchwald-Hartwig, and other cross-coupling reactions. | Higher yields, improved selectivity, broader substrate scope, milder reaction conditions. |

| C-H Activation Catalysts | Direct functionalization of the fluorenone backbone. | Increased atom economy, reduced synthetic steps, access to novel derivatives. |

| Photocatalytic Systems | Light-induced derivatization and bond formation. | Environmentally friendly, novel reactivity, access to unique molecular structures. |

Exploration of Novel Supramolecular Assemblies Incorporating Fluorenone Scaffolds

The planar and aromatic nature of the fluorenone core makes this compound an excellent candidate for the construction of novel supramolecular assemblies. researchgate.net These organized structures, held together by non-covalent interactions, can exhibit unique properties and functions that are not present in the individual molecules.

A significant area of future research will be the design and synthesis of liquid crystalline materials derived from this compound. tandfonline.comrsc.org By attaching long alkyl or alkoxy chains to the fluorenone scaffold, it is possible to induce mesophase formation. tandfonline.com The inherent electronic properties of the fluorenone unit, combined with the ordered nature of liquid crystals, could lead to the development of new materials for applications in organic electronics, such as displays and sensors. The influence of the bromine atom's position on the mesomorphic behavior will be a key aspect of these investigations.

Co-crystal engineering is another emerging trend that holds great promise. acs.org By co-crystallizing this compound with other organic molecules, it is possible to fine-tune the solid-state properties of the resulting material. This can lead to enhanced fluorescence, altered charge-transport characteristics, or improved stability. The exploration of different co-formers and the systematic study of the resulting crystal structures and properties will be a major focus of future work.

Furthermore, the principles of molecular self-assembly can be utilized to create complex nanostructures. Researchers will likely explore the synthesis of this compound derivatives functionalized with recognition motifs that can drive the formation of specific supramolecular architectures, such as nanofibers, vesicles, or organogels. These materials could find applications in areas like drug delivery, tissue engineering, and catalysis.

| Supramolecular Assembly | Design Strategy | Potential Applications |

| Liquid Crystals | Attachment of mesogenic side chains to the fluorenone core. | Organic light-emitting diodes (OLEDs), field-effect transistors (FETs), sensors. |

| Co-crystals | Co-crystallization with complementary organic molecules. | Modified optical and electronic properties, improved material stability. |

| Self-Assembled Nanostructures | Introduction of specific recognition units for programmed assembly. | Drug delivery, biomaterials, catalysis. |

High-Throughput Screening and Combinatorial Chemistry for Derivative Discovery

To accelerate the discovery of new this compound derivatives with desired properties, high-throughput screening (HTS) and combinatorial chemistry will be indispensable tools. umd.edunih.gov These approaches allow for the rapid synthesis and evaluation of large libraries of compounds, significantly speeding up the research and development process.

Combinatorial chemistry enables the systematic and parallel synthesis of a multitude of this compound derivatives. umd.edu By varying the substituents at different positions of the fluorenone core, vast and diverse chemical libraries can be generated. nih.gov This is particularly relevant for drug discovery, where large numbers of compounds need to be screened to identify potential therapeutic agents. nih.govjocpr.comnih.gov For instance, libraries of this compound analogs could be synthesized and screened for their activity against various biological targets. nih.govjocpr.comnih.gov

In the realm of materials science, combinatorial approaches can be used to discover new materials with optimized electronic or optical properties. nih.govresearchgate.net For example, a library of this compound derivatives with different electron-donating and electron-withdrawing groups could be synthesized and screened for their performance as host materials in OLEDs. researchgate.netrsc.org This would allow for the rapid identification of structure-property relationships and the development of next-generation organic electronic materials.

High-throughput screening techniques are essential for efficiently evaluating the large number of compounds generated through combinatorial synthesis. Automated screening platforms can rapidly assess various properties, such as biological activity, fluorescence quantum yield, or charge carrier mobility. The data generated from these screens can then be used to build structure-activity relationship (SAR) or structure-property relationship (SPR) models, which can guide the design of future generations of this compound derivatives.

| Approach | Methodology | Application Areas |

| Combinatorial Chemistry | Parallel synthesis of large libraries of derivatives. | Drug discovery, materials science, catalyst development. |

| High-Throughput Screening | Automated evaluation of compound properties. | Biological activity screening, materials characterization, optimization of properties. |

| SAR/SPR Modeling | Data-driven design of new derivatives. | Rational drug design, targeted materials development. |

Q & A

Q. Table 1: Reaction Conditions for Sonogashira Coupling

| Component | Conditions | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₂Cl₂/CuI | |

| Solvent | THF/DMF (anhydrous) | |

| Temperature | 60–80°C, under N₂ atmosphere |

Advanced: How does bromination at the 4-position influence the electronic properties of fluorenone derivatives in materials science applications?

Answer:

Bromination introduces electron-withdrawing effects, altering the HOMO-LUMO gap and enhancing charge-transfer efficiency. In graphene nanoribbon (GNR) synthesis, this compound acts as a precursor for Diels-Alder cycloaddition, where its electron-deficient nature promotes regioselective bonding with dienophiles . Comparative studies of brominated vs. non-brominated fluorenones show:

- Reduced π-π stacking distances in crystal structures due to increased polarity.

- Enhanced oxidative stability in optoelectronic devices (e.g., OLEDs) .

Methodological validation includes cyclic voltammetry (CV) for redox potential analysis and DFT calculations to model electronic transitions .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed using SHELX refinement?

Answer:

Crystallization challenges include:

- Poor solubility in common solvents (e.g., hexane), requiring mixed solvent systems (CHCl₃:MeOH).

- Disorder in bromine positioning due to steric hindrance.

Refinement via SHELXL : - Anisotropic displacement parameters (ADPs) refine bromine positions.

- TWIN/BASF commands resolve twinning in high-symmetry space groups .